molecular formula C2H4 B073452 (E)-1,2-Dideuteroethylene CAS No. 1517-53-9

(E)-1,2-Dideuteroethylene

Cat. No. B073452
CAS RN: 1517-53-9
M. Wt: 28.05 g/mol
InChI Key: VGGSQFUCUMXWEO-QDNHWIQGSA-N
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Patent
US05723288

Procedure details

A literature procedure as known in the art for preparation of trans-di-p-bromobenzoylethylene from bromobenzene and fumaryl chloride was employed. J. B. Conant and R. E. Lutz, J. Am. Chem. Soc. 47, 881 (1925). The ethylene compound was reduced with Zn-HOAc to prepare 1,4-di-p-bromophenyl-1,4-butanedione. E. Campaigne and W. O. Foye, J. Org. Chem. 17, 1405 (1952). The saturated 1,4-diketone (7.9 g, 0.02 mol) was suspended in 80 mL of AC2O and the mixture was heated to reflux. Concentrated H2SO4 (4-5 drops) was added and refluxing was continued for 5 min. The solution was poured into water-ice (1 L), stirred well, and filtered: crude yield 7 g (93%). Recrystallization from acetic acid gave 5.6 g (75%), mp 198°-199° C. (lit. (R. E. Lutz and W. M. Eisner, J. Am. Chem. Soc. 56, 2698 (1934)) mp 200°-201° C.).
[Compound]
Name
trans-di-p-bromobenzoylethylene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
1,4-di-p-bromophenyl-1,4-butanedione
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
1,4-diketone
Quantity
7.9 g
Type
reactant
Reaction Step Four
[Compound]
Name
water ice
Quantity
1 L
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:8](Cl)(=[O:14])/[CH:9]=[CH:10]/[C:11](Cl)=O.[CH2:16]=[CH2:17]>OS(O)(=O)=O.[Zn].CC(O)=O>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:11]2[O:14][C:8]([C:16]3[CH:4]=[CH:3][C:2]([Br:1])=[CH:7][CH:17]=3)=[CH:9][CH:10]=2)=[CH:4][CH:3]=1 |f:4.5|

Inputs

Step One
Name
trans-di-p-bromobenzoylethylene
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(\C=C\C(=O)Cl)(=O)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=C
Step Three
Name
1,4-di-p-bromophenyl-1,4-butanedione
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
1,4-diketone
Quantity
7.9 g
Type
reactant
Smiles
Step Five
Name
water ice
Quantity
1 L
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
OS(=O)(=O)O
Step Seven
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Zn].CC(=O)O

Conditions

Stirring
Type
CUSTOM
Details
stirred well
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated to reflux
TEMPERATURE
Type
TEMPERATURE
Details
refluxing
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
Recrystallization from acetic acid
CUSTOM
Type
CUSTOM
Details
gave 5.6 g (75%), mp 198°-199° C. (lit. (R. E. Lutz and W. M. Eisner, J. Am. Chem. Soc. 56, 2698 (1934)) mp 200°-201° C.)

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
Smiles
BrC1=CC=C(C=C1)C=1OC(=CC1)C1=CC=C(C=C1)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.